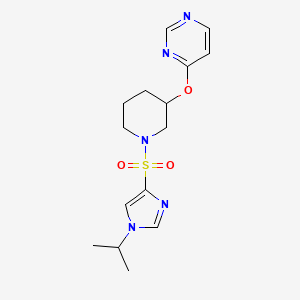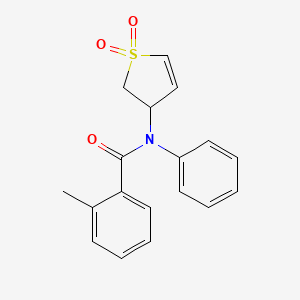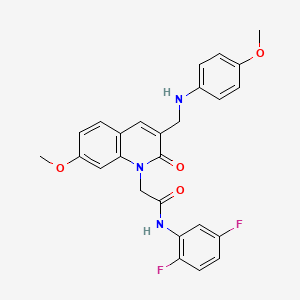
N-(2,5-difluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-difluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23F2N3O4 and its molecular weight is 479.484. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity : Quinoline derivatives, similar to the compound , have been studied for their antimalarial properties. One study focused on the synthesis and antimalarial activity of a series of related compounds, revealing that certain structural features contribute to increased antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986).
Structural and Inclusion Compounds : Research on the structural aspects of amide-containing isoquinoline derivatives, which are structurally related to the compound , has shown potential in forming crystalline salts and inclusion compounds with specific fluorescence properties (Karmakar et al., 2007).
Insecticidal Properties : Pyridine derivatives, which share a structural similarity with quinolines, have been synthesized and tested for their toxicity against agricultural pests like the cowpea aphid. Some of these compounds have shown significant insecticidal activities (Bakhite et al., 2014).
Antibacterial Activity : A novel antibacterial quinolone derivative with a distinct N1-substituent orientation demonstrated potent activities against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics (Kuramoto et al., 2003).
Anti-Tuberculosis Activity : The synthesis and anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been investigated, suggesting potential applications in tuberculosis treatment (Bai et al., 2011).
Anticancer Activity : Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, compounds structurally related to quinolones, have been synthesized and shown potential as anti-cancer agents, particularly as inhibitors of methionine synthase in certain tumor cells (Elfekki et al., 2014).
Siderophore Activity : Research on N5-Acetyl-N5-hydroxy-L-ornithine, a key constituent of microbial siderophores, has implications in understanding the framework of peptide-based siderophores and microbial iron-transport systems (Dolence et al., 1991).
Synthesis and Cyclisation Studies : Studies have been conducted on the synthesis and cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to produce (±)-crispine A, showcasing the chemical versatility and potential pharmaceutical applications of acetamide derivatives (King, 2007).
Comparative Metabolism in Herbicides : Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological implications of acetamide derivatives (Coleman et al., 2000).
Novel Synthesis Routes : A new and practical synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been developed, illustrating advancements in the synthesis of complex organic compounds (Wenpeng et al., 2014).
Therapeutic Effect in Viral Infections : A novel anilidoquinoline derivative showed significant therapeutic efficacy in treating Japanese encephalitis, demonstrating the potential of quinoline derivatives in antiviral applications (Ghosh et al., 2008).
Antitumor Activity in Isoquinolines : Methoxy-indolo[2,1‐a]isoquinolines have been synthesized and tested for their cytostatic activity, highlighting the potential use of isoquinoline derivatives in cancer treatment (Ambros et al., 1988).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-34-20-8-5-19(6-9-20)29-14-17-11-16-3-7-21(35-2)13-24(16)31(26(17)33)15-25(32)30-23-12-18(27)4-10-22(23)28/h3-13,29H,14-15H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCBTIPKKOXVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2680792.png)
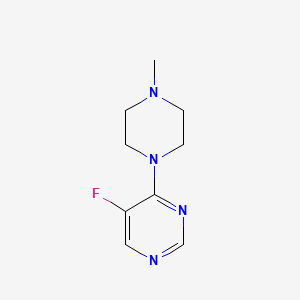

![2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid](/img/structure/B2680798.png)
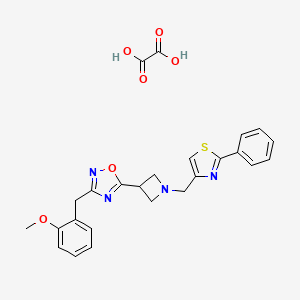
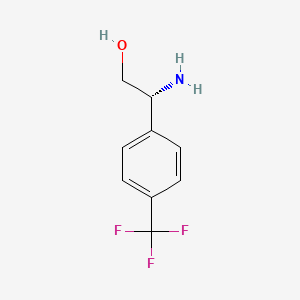
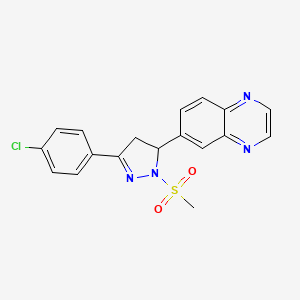
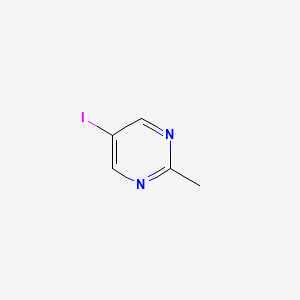
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2680804.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2680809.png)
![4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2680811.png)
